molecular formula C23H20BrNO2S B11659749 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl naphthalene-1-carboxylate

4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl naphthalene-1-carboxylate

Cat. No.: B11659749
M. Wt: 454.4 g/mol
InChI Key: LJTUWISDQSYZIM-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate is a complex organic compound that features a bromine atom, a piperidine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(piperidine-1-carbothioyl)phenyl benzene-1-carboxylate
  • 4-Bromo-2-(piperidine-1-carbothioyl)phenyl anthracene-1-carboxylate

Uniqueness

4-Bromo-2-(piperidine-1-carbothioyl)phenyl naphthalene-1-carboxylate is unique due to its combination of a bromine atom, piperidine ring, and naphthalene moiety. This structural arrangement provides distinct chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C23H20BrNO2S

Molecular Weight

454.4 g/mol

IUPAC Name

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C23H20BrNO2S/c24-17-11-12-21(20(15-17)22(28)25-13-4-1-5-14-25)27-23(26)19-10-6-8-16-7-2-3-9-18(16)19/h2-3,6-12,15H,1,4-5,13-14H2

InChI Key

LJTUWISDQSYZIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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